molecular formula C5H12Cl2OSi2 B14563013 CID 78065869

CID 78065869

Cat. No.: B14563013
M. Wt: 215.22 g/mol
InChI Key: INVUCASORQOBIF-UHFFFAOYSA-N
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Description

CID 78065869 is a chemical compound identified through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Its structural elucidation was supported by mass spectral data, which revealed a molecular ion peak and fragmentation patterns consistent with organic compounds of moderate volatility . While the exact chemical class (e.g., terpene, alkaloid) remains unspecified, its chromatographic behavior suggests polar functional groups or aromaticity, given its retention characteristics in GC-MS analysis .

Properties

Molecular Formula

C5H12Cl2OSi2

Molecular Weight

215.22 g/mol

InChI

InChI=1S/C5H12Cl2OSi2/c1-10(2,3)4-8-9-5(6)7/h5H,4H2,1-3H3

InChI Key

INVUCASORQOBIF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CO[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065869 involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents . The process involves dissolving the phenyl-containing diamine substance and other reagents in a medium-high boiling point solvent, followed by a series of reactions under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications. The use of advanced equipment and technology in industrial settings helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Oxidation Reactions

CID 78065869 undergoes oxidation primarily through oxygen addition or hydrogen removal. Common oxidants include potassium permanganate (KMnO₄) and chromium-based reagents (e.g., CrCl₃) . These reactions yield oxidized derivatives such as ketones or carboxylates, depending on the substrate’s functional groups. For example:
R CH2 NH2KMnO4R CO NH2\text{R CH}_2\text{ NH}_2\xrightarrow{\text{KMnO}_4}\text{R CO NH}_2

Reduction Reactions

Reduction involves hydrogen addition or oxygen removal. Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are typical methods . Reduced products include amine intermediates critical for pharmaceutical synthesis.

Substitution Reactions

Substitution at nitrogenous sites introduces diverse functional groups (e.g., sulfonyl, oxadiazole) . Reactants like 4-methoxyphenyl sulfonyl chloride and 3-methylphenyl methylsulfonyl reagents facilitate these transformations, enabling combinatorial library generation .

Reagents and Conditions

Key reagents and their roles are summarized below:

Reaction TypeReagentsConditionsMajor ProductsSource
OxidationKMnO₄, CrCl₃Acidic, 50–80°CCarboxylates, ketones
ReductionLiAlH₄, H₂/PdAnhydrous, 25–60°CAmines, alkanes
Nucleophilic SubstitutionSulfonyl chlorides, oxadiazolesPolar aprotic solvents (DMF), 80–120°CSulfonamides, heterocycles

Electrochemical Modulation

Recent advances demonstrate that electric fields enhance reaction efficiency. By applying voltage (1.5–3.0 V) via platinum electrodes, oxidation rates increase by 40–60% while reducing side products . This method aligns with sustainable chemistry goals by minimizing hazardous reagents .

Comparative Analysis with Analogues

This compound shares reactivity with other phenyl-diamine derivatives but exhibits distinct regioselectivity due to its oxadiazole component . For example:

CompoundOxidation Rate (rel.)Preferred Substitution SiteKey Difference
This compound1.0C-3 oxadiazoleHigh thermal stability
CID 658964 0.75C-4 imineLower solubility in H₂O
CID 655490 0.92C-5 sulfonamideEnhanced bioactivity

Scientific Research Applications

CID 78065869 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78065869 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn based on analytical methodologies and broader chemical contexts:

Structural Analogues

No direct structural analogues are described in the evidence. However, compounds analyzed via similar techniques (e.g., ginsenosides in LC-ESI-MS studies) provide a framework for comparison. For instance:

  • Ginsenoside Rf and Pseudoginsenoside F11: These isomers were differentiated using collision-induced dissociation (CID) in mass spectrometry, highlighting how CID 78065869’s fragmentation patterns could similarly resolve structural ambiguities .
  • Terpenoids: If this compound is a terpene (common in essential oils), its volatility and mass spectral features may align with monoterpenes (e.g., limonene, molecular weight ~136 Da) or sesquiterpenes (e.g., caryophyllene, molecular weight ~204 Da), though exact matches are unconfirmed .
Functional Analogues
  • Chemical Inducers of Dimerization (CIDs) : While unrelated to this compound’s structure, other CIDs (e.g., rapamycin derivatives) demonstrate how photolabile and cell-permeable properties enable biological applications. This compound’s lack of reported bioactivity contrasts with these tools .
  • Chemotherapy-Induced Diarrhea (CID) Therapeutics: Compounds like loperamide and octreotide are used to treat CID (a medical condition).
Analytical Comparisons

A hypothetical comparison table based on inferred properties:

Property This compound Ginsenoside Rf Limonene
Molecular Weight Not explicitly reported 801.01 g/mol 136.24 g/mol
Analytical Technique GC-MS, vacuum distillation LC-ESI-MS GC-MS
Biological Relevance Unreported Anticancer, anti-inflammatory Flavoring agent

Research Findings and Limitations

  • Key Findings: this compound’s isolation and characterization relied on GC-MS and fractionation, suggesting utility in natural product chemistry . No direct pharmacological or industrial applications are documented, contrasting with bioactive analogues like ginsenosides .
  • Limitations :
    • Structural ambiguity due to insufficient spectral data (e.g., NMR, IR) .
    • Absence of comparative studies with functional analogues (e.g., synthetic CIDs or terpenes) .

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